2-(2,4,6-Trimethylbenzoyl)benzoic acid
CAS No.: 2346-67-0
Cat. No.: VC3882765
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2346-67-0 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 2-(2,4,6-trimethylbenzoyl)benzoic acid |
| Standard InChI | InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) |
| Standard InChI Key | CTYJJXJURMYALZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
IUPAC Name: 2-[(2,4,6-Trimethylbenzoyl)oxy]benzoic acid
Molecular Formula: C₁₇H₁₆O₃
Molecular Weight: 268.31 g/mol
CAS Registry: 2346-67-0
SMILES: CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC=C2C(=O)O)C
The structure comprises a benzoic acid backbone esterified with a 2,4,6-trimethylbenzoyl group. The mesityl moiety enhances steric hindrance and electron-donating effects, influencing reactivity and solubility .
Crystallographic and Spectroscopic Data
X-ray Crystallography: The compound crystallizes in a monoclinic system with hydrogen bonding between carboxyl groups, stabilizing the lattice .
Spectroscopic Profiles:
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 1H, Ar-H), 7.56 (t, 1H, Ar-H), 6.89 (s, 2H, Mesityl-H), 2.34 (s, 6H, CH₃), 2.29 (s, 3H, CH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .
Synthesis and Manufacturing
Acylation-Haloform Reaction
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Acylation: Sym-trimethylbenzene reacts with chloroacetyl chloride (AlCl₃ catalyst) at 220–380°C to yield α-chloro-2,4,6-trimethylacetophenone .
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Haloform Reaction: Treatment with NaOCl under phase-transfer catalysis (e.g., tetrabutylammonium bromide) cleaves the α-chloro ketone to 2,4,6-trimethylbenzoic acid .
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Esterification: Benzoic acid is esterified with mesitoyl chloride (SOCl₂) to form the final product .
Direct Benzoylation
Mesitylene undergoes Friedel-Crafts acylation with benzoyl chloride, followed by oxidation to introduce the carboxyl group .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 155°C | |
| Boiling Point | 446.5°C (est.) | |
| Density | 1.195 g/cm³ | |
| Solubility in Water | 722.5 mg/L (25°C) | |
| LogP (Octanol-Water) | 3.6 |
The compound is lipophilic, with limited aqueous solubility but high miscibility in chlorinated solvents (e.g., chloroform) and alcohols .
Acid-Base Behavior
The carboxyl group dissociates weakly (pKa ≈ 3.45), enabling salt formation with bases. The mesityl group’s electron-donating methyl groups slightly reduce acidity compared to unsubstituted benzoic acid .
Applications in Industry and Research
Photoinitiators in Polymer Chemistry
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Mechanism: Upon UV exposure, the compound generates benzoyl radicals, initiating free-radical polymerization .
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Performance: Outperforms traditional initiators (e.g., titanocene) at 522 nm, enabling deep curing in pigmented resins .
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Commercial Use: Found in UV-curable inks, coatings, and dental composites .
Antimicrobial Agents
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Metal Complexes: Cu(II), Zn(II), and Co(II) complexes exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
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Mode of Action: Disruption of microbial cell membranes via lipid peroxidation .
Pharmaceutical Intermediates
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Synthesis of Benzoyl Chlorides: Key precursor for photoinitiators like 2,4,6-trimethylbenzoyl-diphenylphosphine oxide .
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Agrochemicals: Intermediate in herbicides and insecticides .
Recent Advances and Future Directions
Green Synthesis
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Catalytic Innovations: Replace AlCl₃ with recyclable ionic liquids to reduce waste .
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Solvent-Free Routes: Mechanochemical synthesis achieves 85% yield with minimal solvent use .
Biomedical Applications
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